イロマスタット

概要

説明

イロマスタットは、ガラルジンとしても知られており、広範囲の基質特異性を持つマトリックスメタロプロテイナーゼ阻害剤です。イロマスタットは、可逆的メタロペプチダーゼ阻害剤であるヒドロキサム酸クラスに属します。

製造方法

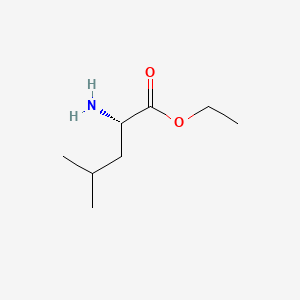

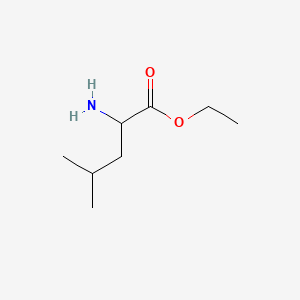

イロマスタットの製造には、いくつかの工程が必要です。1つの方法では、トリプトファンメチルエステル塩酸塩をメチルアミンと反応させて、トリプトファニルメチルアミンを製造します。この中間体は、tert-ブチルアセテートスクシネート誘導体と縮合反応を起こして、別の中間体を形成します。 その後、tert-ブチル基が除去され、得られた化合物はさらに遊離ヒドロキシルアミンと反応して、イロマスタットが形成されます 。この方法は、その簡便性と経済性で知られています。

化学反応の分析

イロマスタットは、以下の化学反応を含むさまざまな化学反応を起こします。

酸化と還元: これらの反応は、それぞれ電子を獲得または失う反応です。

置換: この反応は、ある原子または原子団を別の原子または原子団と置換する反応です。

これらの反応に使用される一般的な試薬には、ヒドロキシルアミンとtert-ブチルアセテートスクシネート誘導体があります。これらの反応から形成される主な生成物は、最終的にイロマスタットの形成につながる中間体です。

科学研究への応用

イロマスタットは、科学研究において幅広い用途を持っています。

化学: イロマスタットは、広範囲の基質特異性を持つマトリックスメタロプロテイナーゼ阻害剤として使用されています。

生物学: イロマスタットは、さまざまな生物学的プロセスにおけるメタロプロテイナーゼの阻害を研究するために使用されています。

科学的研究の応用

Ilomastat has a wide range of applications in scientific research:

Chemistry: It is used as a broad-spectrum matrix metalloproteinase inhibitor.

Biology: Ilomastat is used to study the inhibition of metalloproteinases in various biological processes.

作用機序

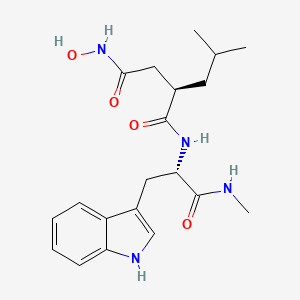

イロマスタットは、メタロプロテイナーゼの重要な活性部位の亜鉛原子に結合することによって、その効果を発揮します。 この結合は、これらの酵素の活性を阻害し、腫瘍の増殖や転移などのさまざまな病理学的プロセスに関与しています 。 イロマスタットの分子標的には、ディスインテグリンおよびメタロプロテイナーゼドメイン含有タンパク質28、アグレカンコアタンパク質、および炭疽菌由来の致死因子などが含まれます .

生化学分析

Biochemical Properties

Ilomastat interacts with various enzymes and proteins, primarily matrix metalloproteinases (MMPs) . The compound’s inhibitory action on MMPs is due to its ability to form a bidentate complex with the active site zinc of these enzymes . This interaction effectively blocks the enzymatic activity of MMPs, thereby influencing various biochemical reactions .

Cellular Effects

Ilomastat has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . Ilomastat also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ilomastat exerts its effects at the molecular level primarily through its inhibitory action on MMPs . By binding to the active site zinc of these enzymes, Ilomastat prevents them from carrying out their normal enzymatic activity . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ilomastat have been observed to change over time. For example, pretreatment with Ilomastat has been shown to significantly alleviate lung inflammation and fibrosis in irradiated mice, as well as enhance their survival . These effects suggest that Ilomastat may have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ilomastat have been found to vary with different dosages in animal models . For instance, pretreatment with Ilomastat significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . These effects suggest that Ilomastat may have a dose-dependent impact on cellular function .

Transport and Distribution

Given its molecular properties and its known interactions with MMPs, it is likely that Ilomastat may interact with various transporters or binding proteins .

Subcellular Localization

Given its inhibitory action on MMPs, it is likely that Ilomastat may be localized to areas where these enzymes are active

準備方法

The preparation of Ilomastat involves several steps. One method includes reacting tryptophan methyl ester hydrochloride with methylamine to prepare tryptophanyl methylamine. This intermediate then undergoes a condensation reaction with a tert-butyl acetate succinate derivative to form another intermediate. The tert-butyl group is then removed, and the resulting compound is further reacted with free hydroxylamine to form Ilomastat . This method is noted for its simplicity and cost-effectiveness.

化学反応の分析

Ilomastat undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Complex Formation: Ilomastat forms a bidentate complex with the active site zinc of metalloproteinases.

Common reagents used in these reactions include hydroxylamine and tert-butyl acetate succinate derivatives. The major products formed from these reactions are intermediates that eventually lead to the formation of Ilomastat.

類似化合物との比較

イロマスタットは、その広範囲の基質特異性と可逆的な阻害により、マトリックスメタロプロテイナーゼ阻害剤の中でユニークな存在です。類似の化合物には、以下のようなものがあります。

バティマスタット: 化学構造は異なるものの、同様の用途を持つ別のマトリックスメタロプロテイナーゼ阻害剤です。

マリマスタット: ヒドロキサム酸系ではない阻害剤で、同様の阻害特性を持っています。

TIMP-1: 異なる作用機序を持つメタロプロテイナーゼの天然阻害剤です.

イロマスタットは、その可逆的な阻害と広範囲の基質特異性により、研究と治療の両方の用途において貴重なツールとなっています。

特性

IUPAC Name |

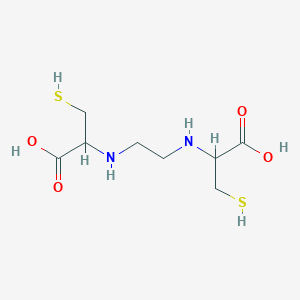

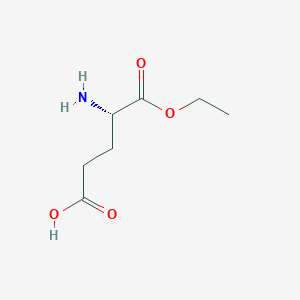

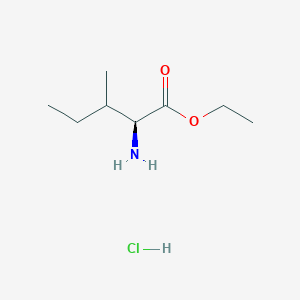

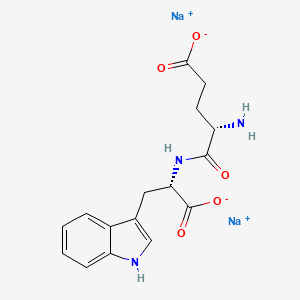

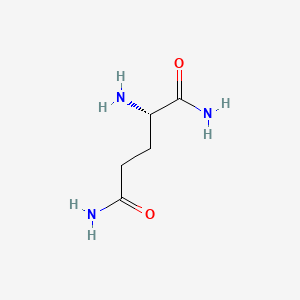

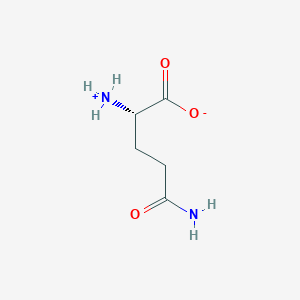

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITYDPDXAAFEIT-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046353 | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142880-36-2 | |

| Record name | Ilomastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilomastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilomastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILOMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。